Olorofim

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This product is discontinued

Wissenschaftliche Forschungsanwendungen

In Vitro and In Vivo Antifungal Activity

Olorofim, known for its potent antifungal properties, exhibits significant in vitro and in vivo activity against various fungal species. This efficacy spans across diverse fungal strains, offering a broad spectrum of action against mold and dimorphic fungi, including species resistant to conventional antifungal medications. Such robust activity against resistant strains underscores its potential as a critical solution in managing invasive fungal infections.

Olorofim has shown promising in vitro and in vivo activity against central nervous system infections caused by Coccidioides species. It demonstrated potent activity in both the laboratory setting and in animal models, indicating its potential role in treating coccidioidomycosis (Wiederhold et al., 2018).

It has demonstrated remarkable in vitro activity against a wide range of filamentous fungi, including dermatophytes and opportunistic molds. Notably, it was highly effective against drug-resistant dermatophytes, offering a potential solution in combating antifungal resistance (Singh et al., 2021).

Its efficacy was also proven in murine models, showcasing its potential in treating invasive aspergillosis caused by various Aspergillus species, including those resistant to azoles and other antifungals. This highlights its potential in addressing hard-to-treat infections, particularly in immunocompromised hosts (Seyedmousavi et al., 2019).

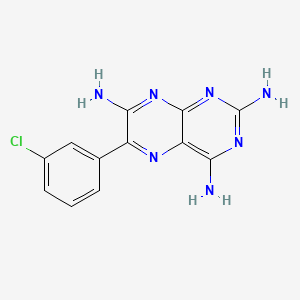

Mechanism of Action

Olorofim’s unique mechanism of action, targeting the fungal pyrimidine biosynthesis pathway, sets it apart from other antifungal agents. This distinct pathway inhibition contributes to its effectiveness against a spectrum of fungal pathogens.

- As a member of the orotomide class of antifungals, olorofim inhibits the dihydroorotate dehydrogenase (DHODH) enzyme, crucial in the de novo pyrimidine biosynthesis pathway. This mode of action disrupts essential fungal cellular processes, leading to the efficacy observed in various studies (Wiederhold, 2020).

Potential in Addressing Antifungal Resistance

The increasing incidence of antifungal resistance poses a significant challenge in infection management. Olorofim’s potency against resistant species positions it as a potential key player in overcoming this hurdle.

- Studies indicate that olorofim maintains its efficacy against azole-resistant Aspergillus species and other molds with reduced susceptibility to existing antifungal agents. Its broad-spectrum activity and effectiveness against resistant strains are crucial in the current landscape of increasing antifungal resistance (Maertens et al., 2022).

Eigenschaften

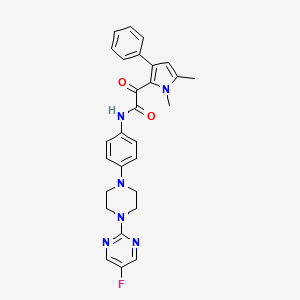

CAS-Nummer |

1928707-56-5 |

|---|---|

Produktname |

Olorofim |

Molekularformel |

C28H27FN6O2 |

Molekulargewicht |

498.5624 |

IUPAC-Name |

2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide |

InChI |

InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37) |

InChI-Schlüssel |

SUFPWYYDCOKDLL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

F-901318; F901318; F 901318; Olorofim |

Herkunft des Produkts |

United States |

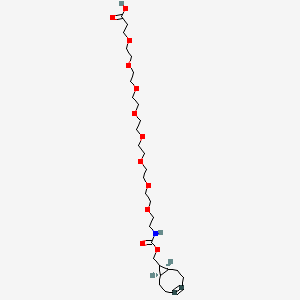

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

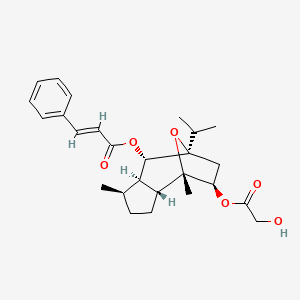

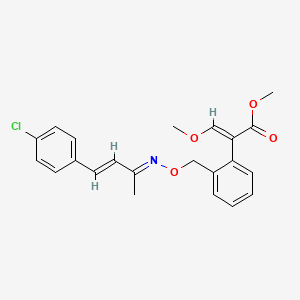

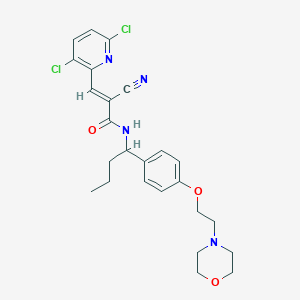

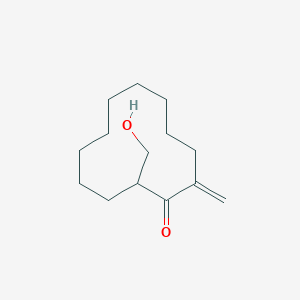

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)

![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)